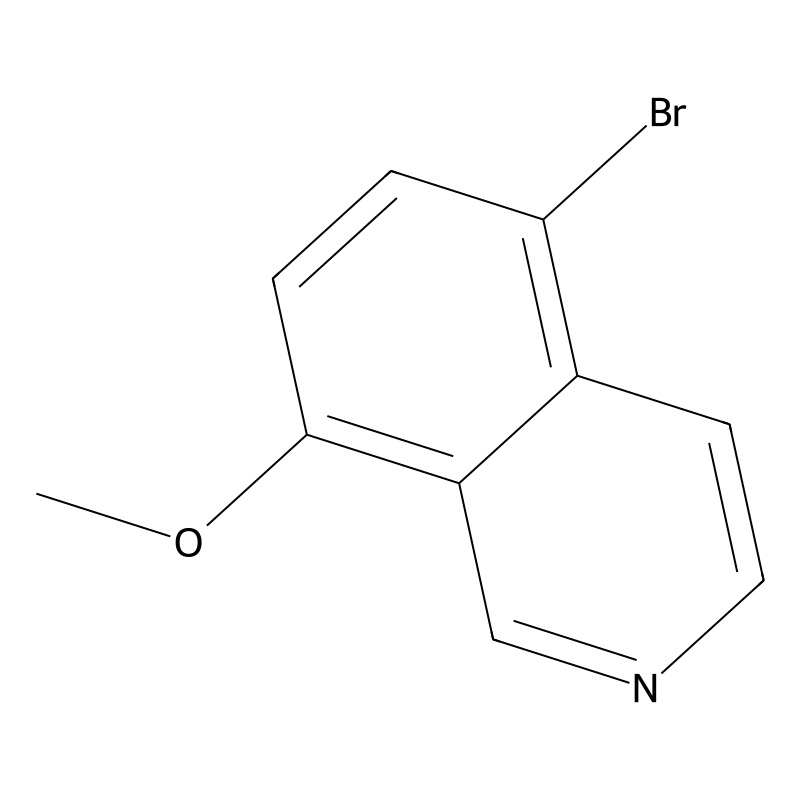

5-Bromo-8-methoxyisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-8-methoxyisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a fused benzene and pyridine ring structure. Its molecular formula is C₁₀H₈BrNO, with a molecular weight of 238.08 g/mol. The compound features bromine and methoxy substituents at the 5th and 8th positions, respectively, which significantly influence its chemical properties and potential applications in organic synthesis and medicinal chemistry .

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common reagents include sodium methoxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The products formed depend on the specific conditions and reagents used .

The synthesis of 5-Bromo-8-methoxyisoquinoline can be achieved through several methods:

- Bromination of 8-Methoxyisoquinoline: This involves heating 8-methoxyisoquinoline with bromine in a solvent such as nitrobenzene. This method allows for the selective substitution of a hydrogen atom at the 5th position with a bromine atom.

- Industrial Production: Large-scale production typically employs controlled bromination reactions to ensure high yields and purity, followed by purification techniques like crystallization or distillation .

5-Bromo-8-methoxyisoquinoline serves as a versatile building block in organic synthesis. Its unique structural features make it valuable in:

- Pharmaceutical Development: As a precursor for synthesizing bioactive compounds.

- Material Science: In the development of novel materials due to its unique electronic properties.

Its potential applications in medicinal chemistry warrant further exploration into its biological activities .

Several compounds share structural similarities with 5-Bromo-8-methoxyisoquinoline:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 7-Methoxyisoquinoline | Lacks bromine; different reactivity | No halogen substituent |

| 5-Bromoisoquinoline | Bromine at the 5th position; lacks methoxy group | Different substitution pattern |

| 8-Bromo-7-methoxyisoquinoline | Bromine at the 8th position; similar structure | Different reactivity due to bromine position |

| 6-Bromo-8-methoxyisoquinoline | Bromine at the 6th position; similar functional group | Varies in reactivity compared to 5-bromo variant |

The uniqueness of 5-Bromo-8-methoxyisoquinoline lies in its specific arrangement of substituents, which confers distinct chemical properties and reactivity profiles not found in its analogs .

5-Bromo-8-methoxyisoquinoline emerged as a significant synthetic intermediate in the study of isoquinoline derivatives, which have been explored for pharmacological applications since the early 20th century. The isoquinoline scaffold, first isolated from natural alkaloids such as morphine and papaverine, has driven research into synthetic analogs with tailored substituents. Bromination and methoxylation strategies, refined during the 1980s–2000s, enabled precise functionalization of isoquinoline cores. This compound’s development aligns with broader efforts to generate halogenated heterocycles for cross-coupling reactions and bioactive molecule synthesis.

Significance in Heterocyclic Chemistry

Isoquinoline derivatives occupy a central role in medicinal chemistry due to their ability to mimic natural alkaloids and interact with biological targets. The introduction of bromine and methoxy groups in 5-bromo-8-methoxyisoquinoline enhances its utility in:

- Electrophilic substitution reactions at the benzene ring, directed by the methoxy group’s activating effects.

- Nucleophilic aromatic substitution facilitated by the electron-withdrawing bromine atom, enabling further functionalization.

- Cross-coupling strategies (e.g., Suzuki-Miyaura) to construct complex aromatic systems, critical in drug design.

Classification within Isoquinoline Derivatives

5-Bromo-8-methoxyisoquinoline belongs to the brominated isoquinoline subclass, characterized by:

Molecular Identity and Structural Overview

Molecular formula: C₁₀H₈BrNO

Molecular weight: 238.08 g/mol

Key structural features:

- Bromine at C5: Occupies a position activated for electrophilic attack.

- Methoxy group at C8: Directs incoming electrophiles to ortho/para positions via resonance.

- Aromatic system: Conjugated π-electrons stabilize intermediates during substitution reactions.

Structural representation:

COC1=C2C(=C(C=C1)Br)C=CN=C2 (SMILES notation from )

5-Bromo-8-methoxyisoquinoline represents a significant member of the halogenated isoquinoline family, characterized by its unique substitution pattern and distinctive molecular architecture [1] [2]. This heterocyclic aromatic compound belongs to the broader class of benzopyridines, which are composed of a benzene ring fused to a pyridine ring [3]. The compound exhibits remarkable structural features that distinguish it from other isoquinoline derivatives, particularly due to the specific positioning of its bromine and methoxy substituents [1] [4].

Molecular Formula and Weight Analysis

The molecular formula of 5-bromo-8-methoxyisoquinoline is C₁₀H₈BrNO, reflecting its composition of ten carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom [1] [5] [2]. The compound possesses a molecular weight of 238.08 grams per mole, with an exact mass of 236.979 atomic mass units [1] [2]. These values are consistent across multiple analytical determinations and represent fundamental parameters for identification and quantification purposes [5] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight (g/mol) | 238.08 |

| Exact Mass (g/mol) | 236.979 |

| CAS Number | 679433-91-1 |

| MFCD Number | MFCD11846305 |

| Boiling Point (°C) | 352.8 ± 22.0 at 760 mmHg |

| Polar Surface Area (Ų) | 22.12 |

| LogP | 3.006 |

The polar surface area of 22.12 square angstroms indicates moderate polarity, while the logarithm of the partition coefficient (LogP) value of 3.006 suggests favorable lipophilicity characteristics [1]. The boiling point of 352.8 ± 22.0 degrees Celsius at 760 millimeters of mercury pressure demonstrates the compound's thermal stability and intermolecular forces [1].

Structural Configuration and Bond Characteristics

The structural configuration of 5-bromo-8-methoxyisoquinoline is based on the isoquinoline backbone, which consists of a benzene ring fused to a pyridine ring at the beta and gamma positions [3] [6]. The isoquinoline core exhibits a planar aromatic structure with delocalized pi electrons distributed across the entire ring system [7]. This planarity is characteristic of aromatic heterocycles and contributes significantly to the compound's stability and reactivity patterns [8].

The aromatic carbon-carbon bonds within the isoquinoline framework typically range from 1.38 to 1.41 angstroms, which is intermediate between single and double bond lengths [9] [10]. These bond lengths reflect the aromatic character and electron delocalization present in the system [11]. The carbon-nitrogen bonds in the isoquinoline ring system exhibit lengths ranging from 1.35 to 1.47 angstroms, depending on their position within the aromatic framework [12].

| Bond Type | Typical Bond Length (Å) | Description |

|---|---|---|

| C-C (aromatic) | 1.38-1.41 | Carbon-carbon bonds in aromatic ring |

| C-N (aromatic) | 1.35-1.47 | Carbon-nitrogen bonds in isoquinoline |

| C-Br (aromatic) | 1.90-1.97 | Carbon-bromine bond at position 5 |

| C-O (methoxy) | 1.36-1.44 | Carbon-oxygen bond in methoxy group |

| O-CH₃ (methoxy) | 1.42-1.44 | Oxygen-methyl bond in methoxy group |

The carbon-bromine bond at position 5 exhibits a length of approximately 1.90 to 1.97 angstroms, characteristic of aromatic carbon-halogen bonds [13] [14]. The methoxy group contributes additional structural complexity, with the carbon-oxygen bond length ranging from 1.36 to 1.44 angstroms, while the oxygen-methyl bond measures approximately 1.42 to 1.44 angstroms [14].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-bromo-8-methoxyisoquinoline, which precisely describes the positions of the substituents on the isoquinoline ring system [2] [4] [15]. The numbering system for isoquinoline follows a specific pattern where the nitrogen atom is assigned position 2, and the numbering proceeds around the ring in a defined direction [16].

| Name Type | Designation |

|---|---|

| IUPAC Name | 5-bromo-8-methoxyisoquinoline |

| Common Name | 5-Bromo-8-methoxyisoquinoline |

| Alternative Name 1 | Isoquinoline, 5-bromo-8-methoxy- |

| Alternative Name 2 | 5-Bromo-8-methoxy-isoquinoline |

| Chemical Class | Halogenated aromatic heterocycle |

| Functional Groups | Bromine substituent, Methoxy group |

Alternative designations include "Isoquinoline, 5-bromo-8-methoxy-" and "5-Bromo-8-methoxy-isoquinoline" [17] [18]. The compound is registered under the Chemical Abstracts Service number 679433-91-1 and the Molecular Design Limited Chemistry Database number MFCD11846305 [1] [5]. The SMILES notation for the compound is COC1=CC=C(Br)C2=C1C=NC=C2, which provides a linear representation of its molecular structure [2].

Positional Significance of Bromine and Methoxy Substituents

The positioning of the bromine atom at position 5 and the methoxy group at position 8 creates a unique substitution pattern that significantly influences the compound's chemical and physical properties [1] . The bromine substituent at position 5 acts as an electron-withdrawing group through inductive effects, while simultaneously exhibiting weak electron-donating properties through resonance effects [20] [21]. This dual nature of halogen substituents contributes to the compound's distinct reactivity profile [22].

The methoxy group at position 8 functions primarily as an electron-donating group through both inductive and resonance mechanisms [23] [21]. The oxygen atom in the methoxy group possesses lone pairs of electrons that can participate in resonance with the aromatic ring system, enhancing electron density at specific positions [20]. This electron-donating character of the methoxy group often overrides its weak inductive electron-withdrawing effect, resulting in overall electron donation to the aromatic system [23].

The specific positioning of these substituents creates a unique electronic environment within the molecule, influencing both the reactivity and stability of the compound . The bromine atom at position 5 is positioned on the benzene ring portion of the isoquinoline system, while the methoxy group at position 8 is also located on the benzene ring but in a different electronic environment [2]. This arrangement allows for potential intramolecular interactions and influences the overall molecular geometry and properties [1].

Stereochemical Properties and Spatial Arrangement

5-Bromo-8-methoxyisoquinoline exhibits a fundamentally planar molecular structure characteristic of aromatic heterocyclic compounds [8] [7]. The isoquinoline core maintains planarity due to the extensive pi-electron delocalization across the fused ring system [3] [7]. The maximum deviation from planarity in similar isoquinoline derivatives is typically less than 0.014 angstroms, indicating exceptional flatness of the aromatic framework [7].

The spatial arrangement of the substituents plays a crucial role in determining the compound's three-dimensional structure and intermolecular interactions [7]. The bromine atom at position 5 extends approximately in the plane of the aromatic ring due to its single bond attachment, while the methoxy group at position 8 adopts a conformation that minimizes steric hindrance [24]. The methyl group of the methoxy substituent can rotate around the carbon-oxygen bond, providing conformational flexibility while maintaining the overall planar character of the core structure [25].

The planar structure facilitates pi-pi stacking interactions between molecules, which are important for crystal packing and intermolecular associations [8]. These stacking interactions typically occur at centroid-to-centroid distances of approximately 3.85 angstroms, contributing to the stability of the crystalline state [8]. The spatial arrangement also influences the compound's ability to participate in hydrogen bonding interactions, particularly through the methoxy oxygen atom [7].